3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-phenyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c23-19-18-17(16-11-6-12-27-16)14-9-4-5-10-15(14)25-22(18)28-20(19)21(26)24-13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJNWJAPQNPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties. They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene-based compounds are known to exhibit their therapeutic effects through various mechanisms, depending on their specific molecular structure and the biological target they interact with.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that play crucial roles in signal transduction pathways.
Cellular Effects
Thiophene derivatives have been reported to exhibit anti-cancer properties by inhibiting tumor cell growth. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiophene derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Biological Activity
3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothienoquinoline core with an amino group and a phenyl-thiophene substituent. This unique arrangement is believed to contribute to its biological properties.
Molecular Formula
- C : 18
- H : 18
- N : 2
- S : 1
- O : 1
Molecular Weight
- Molecular Weight : 306.43 g/mol
Anticancer Properties
Research has demonstrated that derivatives of thieno[2,3-b]quinoline compounds exhibit potent anticancer activity. Specific studies on related compounds have shown promising results against various cancer cell lines.
-
Inhibition of Cancer Cell Growth
- Studies indicate that compounds with similar structures can inhibit cancer cell growth with IC50 values ranging from 0.75 μM to 4.7 μM against multiple cancer cell lines including MDA-MB-231 and HeLa cells .
- The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a targeted action against cancer cells while sparing normal cells .
-
Mechanism of Action
- Molecular docking studies reveal that these compounds may interact with tubulin at the colchicine site, inhibiting tubulin polymerization which is crucial for mitotic spindle formation during cell division .
- The apoptotic effects were confirmed through flow cytometry assays, showing increased rates of apoptosis in treated cancer cells compared to controls .
Selectivity and Safety
The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. For instance, certain derivatives did not induce cell death in normal human peripheral blood mononuclear cells, indicating a favorable safety profile .
Study 1: Antiproliferative Activity
A notable study evaluated the antiproliferative effects of a closely related compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The findings indicated:
- Significant cytotoxicity with an IC50 of approximately 0.70 μM for K562 leukemia cells.
- Induction of apoptosis was confirmed via MTT assays and flow cytometry .
Study 2: Metabolic Profiling
Another investigation focused on the metabolic effects of the compound on breast cancer stem cells (CSCs):
- Treatment resulted in altered expression profiles of glycosphingolipids in CSCs.
- A total of 21 metabolites were identified as significantly impacted by the treatment, suggesting alterations in glycolysis and other metabolic pathways .
Comparative Analysis Table
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.75 | K562 | Tubulin inhibition |
| Compound B | 0.70 | MDA-MB-231 | Apoptosis induction |
| Compound C | 4.7 | HeLa | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 3 (amino), 4 (aryl/heteroaryl), and the carboxamide’s N-aryl group. These modifications influence solubility, stability, and bioactivity.
*Assumed based on nomenclature.
Key Observations :
- Halogenated Aryl Groups : Chloro- (KuSaSch105) and bromo-substituted () analogs exhibit antiplasmodial and hematotoxic effects, likely due to increased lipophilicity and steric bulk .
- Heteroaryl vs.
Spectroscopic and Analytical Data
- IR Spectroscopy: Amino (~3460 cm<sup>−1</sup>), carboxamide (C=O ~1730 cm<sup>−1</sup>), and nitrile (C≡N ~2215 cm<sup>−1</sup>) stretches are consistent across analogs .
- NMR: Thiophen-2-yl protons resonate at δ 7.2–7.4 ppm (quinoline core protons: δ 2.5–3.5 ppm) .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, piperidine, reflux (3 h) | ~60% | |
| Carboxamide Coupling | Acetic anhydride, ammonium acetate | 45-70% |
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
A combination of NMR, IR, and mass spectrometry is essential:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm) and confirms the tetrahydroquinoline scaffold .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₀N₃OS₂: 414.1045) .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization requires systematic parameter variation:
- Catalyst Screening : Replace piperidine with morpholine or DMAP to enhance cyclization efficiency .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Temperature Control : Reduce side reactions by using microwave-assisted synthesis at controlled temperatures (e.g., 120°C for 30 minutes) .
Data Contradiction Note : While ethanol is standard, some protocols report higher yields in acetonitrile due to reduced byproduct formation .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Answer:
Contradictions arise from cell-specific uptake mechanisms or metabolic differences. Strategies include:
- Dose-Response Validation : Use a wider concentration range (e.g., 0.1–100 μM) and calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Apoptosis Assays : Confirm cytotoxicity mechanisms with annexin V/propidium iodide staining (flow cytometry) to distinguish necrotic vs. apoptotic death .
- Metabolomic Profiling : Compare cellular metabolite changes (e.g., glycosphingolipid levels) to identify off-target effects .
Q. Table 2: Example Cytotoxicity Data (Analog Compound)
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| SK-OV-3 (OVCA) | 12.3 | MTT | |
| OVCAR-3 (OVCA) | 18.7 | Flow Cytometry |
Basic: What structural motifs influence biological activity?
Answer:
Key features include:
Q. Comparison with Analogs :
Advanced: How can computational models predict mechanism of action?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., tubulin or topoisomerase II) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values .
Basic: What in vitro assays are used for anticancer evaluation?
Answer:
- MTT/Proliferation Assays : Measure metabolic activity post-treatment (48–72 h incubation) .
- Clonogenic Survival : Assess long-term proliferative capacity after compound removal .
- Cell Cycle Analysis : Quantify G1/S/G2-M phase arrest via propidium iodide staining (flow cytometry) .
Advanced: Challenges in establishing structure-activity relationships (SAR)?
Answer:
- Synthetic Complexity : Multi-step synthesis limits rapid analog generation .
- Biological Variability : Inconsistent assay conditions (e.g., serum concentration in media) skew IC₅₀ comparisons .
- Lack of Crystallography Data : Absence of co-crystal structures hinders target validation .
Recommendation : Use fragment-based screening to identify minimal pharmacophores before full analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
